Bis(1-methylpiperidin-4-yl)amine
Overview
Description
Bis(1-methylpiperidin-4-yl)amine is a chemical compound with the molecular formula C12H25N3 and a molecular weight of 211.35 g/mol . It is also known by its IUPAC name, 1-methyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications.
Scientific Research Applications
Bis(1-methylpiperidin-4-yl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Safety and Hazards
The safety information for “Bis(1-methylpiperidin-4-yl)amine” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “Bis(1-methylpiperidin-4-yl)amine” are not available, piperidine derivatives are a pivotal cornerstone in the production of drugs and have several important pharmacophoric features . They are being utilized in different therapeutic applications and continue to be a significant area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylpiperidin-4-yl)amine typically involves the reaction of 1-methylpiperidine with an appropriate amine source under controlled conditions. One common method includes the use of palladium and rhodium hydrogenation to achieve the desired product . The reaction conditions often involve the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(1-methylpiperidin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines .
Mechanism of Action
The mechanism of action of Bis(1-methylpiperidin-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidine: A simpler derivative of piperidine with similar structural features.
4-Methylpiperidine: Another piperidine derivative with a methyl group at the 4-position.
N-Methylpiperidine: A compound with a methyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
Bis(1-methylpiperidin-4-yl)amine is unique due to its dual piperidine rings connected through an amine linkage. This structure imparts specific chemical and biological properties that distinguish it from other piperidine derivatives .
Properties
IUPAC Name |
1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12/h11-13H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBSZFPXXCBOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375581 | |
Record name | bis(1-methylpiperidin-4-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117927-28-3 | |
Record name | bis(1-methylpiperidin-4-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1-methylpiperidin-4-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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